1-(Chloromethyl)-4-phenoxybenzene
Overview
Description
1-(Chloromethyl)-4-phenoxybenzene is a useful research compound. Its molecular formula is C13H11ClO and its molecular weight is 218.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Properties and Environmental Impact
- Electrochemical Reduction of Methyl Triclosan: A study by Peverly et al. (2014) explored the electrochemical reduction of Methyl Triclosan, a compound structurally similar to 1-(Chloromethyl)-4-phenoxybenzene, highlighting its potential as an environmental pollutant. This research provides insights into the electrochemical behavior of such compounds and their environmental implications (Peverly et al., 2014).
Structural and Spectral Analysis
- Infrared and Raman Spectra Analysis: Seth-Paul and Shino (1975) conducted a study on the infrared and Raman spectra of 1-(chloromethyl)-4-fluorobenzene, which is closely related to this compound. This research contributes to the understanding of the molecular structure and symmetry of such compounds (Seth-Paul & Shino, 1975).
Synthesis and Catalysis
- Synthesis of 1,4-Dibenzylbenzene: Hayashi et al. (1995) described the synthesis of 1,4-Dibenzylbenzene using a precursor similar to this compound. This illustrates the utility of such compounds in organic synthesis (Hayashi et al., 1995).
Polymerization
- Polymerization via Phase Transfer Catalysis: Tagle et al. (1984) investigated the polymerization of compounds including 1,4-bis(chloromethylene)-2,5-dimethoxybenzene, which shares functional groups with this compound. This study sheds light on the role of such compounds in polymer science (Tagle et al., 1984).
Environmental Applications
- Removal of Pollutants from Water: Huang et al. (2009) developed a hypercrosslinked resin based on chloromethylated styrene-divinylbenzene for the removal of p-nitrophenol in water. This research highlights the environmental applications of compounds structurally related to this compound (Huang et al., 2009).
Pyrolysis and Decomposition
- Pyrolysis of Permethrin: Altarawneh et al. (2009) explored the pyrolysis of permethetrin, a process producing compounds including 1-chloromethyl-3-phenoxybenzene, a structural analog of this compound. This study provides insights into the thermal decomposition pathways and potential environmental impacts of these types of compounds (Altarawneh et al., 2009).
Gas-Phase Chlorination
- Chlorination of Chlorobenzene: Engelsma, Kooyman, and Van Der Bij (2010) investigated the gas-phase chlorination of phenoxybenzene, which is closely related to this compound. The results of this study contribute to understanding the reaction mechanisms and products of such chlorination processes (Engelsma, Kooyman, & Van Der Bij, 2010).
Chemical Transformations
- Reactions with Superoxide Radical Anion: Kolarz and Rapak (1984) examined the reaction of chloromethylated poly(styrene-co-divinylbenzene) with potassium superoxide, showing the transformation of chloromethyl groups. This research underlines the reactivity of chloromethylated compounds in radical reactions (Kolarz & Rapak, 1984).
Electronic and Material Science Applications
- Electro-Optical Properties: Gal et al. (2017) investigated the electro-optical properties of poly(1-ethynyl-4-phenoxybenzene), a polymer derived from a compound similar to this compound. This study contributes to the understanding of materials science applications, particularly in the field of optoelectronics (Gal et al., 2017).
Mechanism of Action
Target of Action
Chloromethyl compounds are generally known to interact with various biological molecules due to their reactivity
Mode of Action
Chloromethyl compounds are known to undergo nucleophilic substitution reactions . In such reactions, a nucleophile, a species that donates an electron pair, reacts with an electrophile, a species that accepts an electron pair . This could potentially lead to the formation of new compounds within the biological system.
Biochemical Pathways
It is known that halogenated compounds like 1-(chloromethyl)-4-phenoxybenzene can participate in various reactions, including halogenation and nucleophilic substitution . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Given its chemical structure, it is likely that it may have low water solubility, which could impact its bioavailability
Result of Action
Safety data sheets suggest that exposure to similar chloromethyl compounds can cause severe skin burns, eye damage, and may be harmful if swallowed or inhaled .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity may be influenced by the pH of the environment. Additionally, its stability could be affected by exposure to light, heat, and moisture .
Properties
IUPAC Name |
1-(chloromethyl)-4-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATNZRYVIRYKDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334524 | |
Record name | 1-(Chloromethyl)-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4039-92-3 | |
Record name | 1-(Chloromethyl)-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.